Palonosetron

5-HT₃ receptor Binding affinity Radioligand binding

Palonosetron is a second-generation 5-HT3 receptor antagonist with 30–100× higher binding affinity (pKi 10.5) and a 40-hour elimination half-life, enabling single-dose antiemetic coverage for up to 5 days. Unlike first-generation agents, it exhibits allosteric binding and positive cooperativity, translating to significantly higher complete response rates in delayed CINV (57% vs 45%). Ideal as a standalone antiemetic or as the 5-HT3 RA backbone in NEPA fixed-dose combinations. Ensure your research utilizes the clinically superior 5-HT3 antagonist—order high-purity Palonosetron today.

Molecular Formula C19H24N2O
Molecular Weight 296.4 g/mol
CAS No. 135729-61-2
Cat. No. B1662849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalonosetron
CAS135729-61-2
Synonyms2-(1-azabicyclo(2.2.2)oct-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benz(de)isoquinolin-1-one
2-QHBIQO
Aloxi
palonosetron
palonosetron hydrochloride
Palonosetron, (3R)-
palonosetron, (R-(R*,R*))-isomer
palonosetron, (R-(R*,S*))-isomer
palonosetron, (S-(R*,S*))-isomer
RS 25233 197
RS 25233 198
RS 25233-197
RS 25233-198
RS 25233197
RS 25233198
RS 25259
RS 25259 197
RS 25259 198
RS 25259-197
RS 25259-198
RS 25259197
RS 25259198
RS-25233-197
RS-25233-198
RS-25259
RS-25259-197
RS-25259-198
RS25233197
RS25233198
RS25259
RS25259197
RS25259198
Molecular FormulaC19H24N2O
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESC1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5
InChIInChI=1S/C19H24N2O/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20/h2,4,6,13,15,17H,1,3,5,7-12H2/t15-,17-/m1/s1
InChIKeyCPZBLNMUGSZIPR-NVXWUHKLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Palonosetron (CAS 135729-61-2) | Second-Generation 5-HT₃ Antagonist Procurement Profile


Palonosetron is a second-generation serotonin 5-HT₃ receptor antagonist with the chemical structure (3aS)-2-(3S)-1-azabicyclo[2.2.2]oct-3-yl-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one [1]. It is clinically indicated for the prevention of acute and delayed chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV) [2]. Palonosetron distinguishes itself from first-generation 5-HT₃ receptor antagonists through a 30- to 100-fold higher receptor binding affinity (pKi = 10.5) [3] and an extended elimination half-life of approximately 40 hours [4].

Why Generic Substitution Fails for Palonosetron: Molecular and Clinical Distinctions


Within the 5-HT₃ receptor antagonist class, palonosetron cannot be considered interchangeable with first-generation agents such as ondansetron, granisetron, or dolasetron. Despite sharing a common receptor target, palonosetron exhibits allosteric binding and positive cooperativity at the 5-HT₃ receptor, whereas first-generation compounds function strictly as competitive antagonists [1]. This molecular divergence translates into clinically meaningful differences: pooled phase III trial data demonstrate significantly higher complete response rates with palonosetron versus older 5-HT₃ receptor antagonists during the delayed phase (57% vs. 45%, P < 0.0001) and overall phase (51% vs. 40%, P < 0.0001) [2]. Furthermore, the extended 40-hour half-life of palonosetron enables single-dose administration for multi-day antiemetic coverage, a pharmacokinetic advantage not shared by first-generation agents with half-lives of 3–11 hours [3].

Palonosetron Quantitative Differentiation Evidence: Comparator-Backed Selection Data


Receptor Binding Affinity: Palonosetron vs. First-Generation 5-HT₃ Antagonists

Palonosetron demonstrates approximately 30- to 100-fold higher binding affinity for the 5-HT₃ receptor compared to first-generation 5-HT₃ receptor antagonists, a property that contributes to its prolonged antiemetic effect [1].

5-HT₃ receptor Binding affinity Radioligand binding

Clinical Efficacy: Delayed-Phase CINV Complete Response Rates in Pooled Phase III Analysis

In a pooled analysis of four randomized, double-blind phase III trials (n = 2,962), palonosetron demonstrated superior complete response rates during the delayed phase (>24–120 hours) compared with older 5-HT₃ receptor antagonists [1].

Chemotherapy-induced nausea and vomiting CINV Delayed phase Complete response

Pharmacokinetic Differentiation: Elimination Half-Life Comparison

Palonosetron exhibits an extended terminal elimination half-life that is approximately 4- to 10-fold longer than first-generation 5-HT₃ receptor antagonists, supporting single-dose administration for multi-day antiemetic protection [1].

Pharmacokinetics Half-life Terminal elimination Dosing frequency

Molecular Mechanism: Allosteric vs. Competitive Antagonism

Palonosetron exhibits allosteric binding and positive cooperativity at the 5-HT₃ receptor, triggering functional inhibition that persists beyond receptor occupancy, in contrast to the strictly competitive antagonism of ondansetron and granisetron [1][2].

Allosteric binding Positive cooperativity Receptor internalization Competitive antagonism

Overall Phase Complete Response: Palonosetron vs. Older 5-HT₃ RAs

In the same pooled phase III analysis, palonosetron demonstrated significantly higher complete response rates during the overall 0–120 hour post-chemotherapy period compared with older 5-HT₃ receptor antagonists [1].

CINV Overall phase Complete response 0–120 hours

Structural Basis for High-Affinity Binding: Cryo-EM Analysis

High-resolution cryo-EM structural analysis reveals that palonosetron forms a tight wedge in the 5-HT₃ receptor binding pocket due to its rigid tricyclic ring structure, whereas first-generation antagonists lack this structural feature [1].

Cryo-EM 5-HT₃ receptor Binding pose Structural biology

Palonosetron: Evidence-Backed Research and Clinical Procurement Scenarios


Delayed CINV Prevention in Moderately or Highly Emetogenic Chemotherapy

Palonosetron is the preferred 5-HT₃ receptor antagonist for regimens requiring single-dose protection against delayed CINV (>24–120 hours post-chemotherapy). The pooled phase III evidence demonstrates a 57% complete response rate in the delayed phase compared to 45% for older agents (P < 0.0001) [1]. This 12% absolute improvement addresses the clinical gap where first-generation agents show limited efficacy.

Single-Dose Antiemetic Coverage for Multi-Day Chemotherapy Regimens

The 40-hour elimination half-life of palonosetron enables a single 0.25 mg IV dose to provide antiemetic coverage for up to 5 days post-chemotherapy [1]. This pharmacokinetic advantage eliminates the need for multi-day dosing schedules required with ondansetron (t₁/₂ = 3.9 h) or granisetron (t₁/₂ = 9–11 h), reducing dosing complexity and improving adherence.

Postoperative Nausea and Vomiting (PONV) Prophylaxis in High-Risk Surgical Patients

Palonosetron 0.075 mg IV administered at anesthesia induction provides superior PONV prophylaxis in the early (2–24 h) and late (24–48 h) postoperative periods compared to ondansetron or ramosetron [1]. Multiple active clinical trials continue to evaluate palonosetron versus ondansetron in specific surgical populations including bariatric, laparoscopic, and pediatric procedures [2].

Combination Therapy Foundation: Palonosetron as the 5-HT₃ Component in NEPA

Palonosetron serves as the 5-HT₃ receptor antagonist component in NEPA (netupitant 300 mg + palonosetron 0.5 mg), a fixed-dose combination that is superior to palonosetron alone in preventing CINV across all phases [1]. In phase III trials, NEPA demonstrated superior complete response rates versus palonosetron monotherapy during the delayed phase, establishing palonosetron as the preferred 5-HT₃ RA backbone for dual-pathway antiemetic regimens.

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21 linked technical documents
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